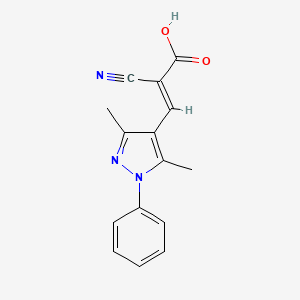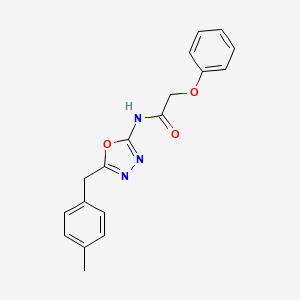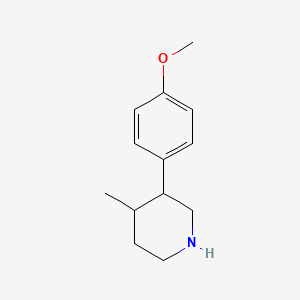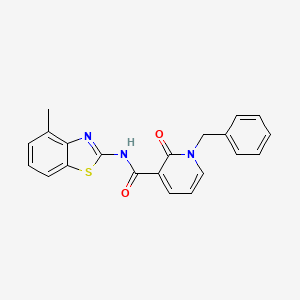
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol” is an organic compound with the molecular formula C11H11F3O . It has a molecular weight of 216.20 .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol” consists of a cyclopropyl group, a phenyl group, and a trifluoroethanol group . The exact 3D structure was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol” include a molecular weight of 216.20 and a molecular formula of C11H11F3O . Other specific properties such as boiling point and storage conditions were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is a compound with potential applications in synthetic chemistry, particularly in the synthesis of trifluoromethyl-substituted cyclopropanes. A two-step process involving the ruthenium-catalyzed Kharasch reaction followed by dehalogenation with magnesium has been described for synthesizing trifluoromethyl-substituted cyclopropanes, presenting an alternative to metal-catalyzed cyclopropanations (Risse et al., 2012). Additionally, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by an adamantylglycine-derived dirhodium complex, generates trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity (Denton et al., 2007).
Catalysis and Material Science
In material science, the compound's derivatives might be involved in the development of novel materials. For example, the study of phenyl ring's impact on self-assembling phenomena in the liquid phase indicates that the phenyl ring significantly influences the self-organization of molecules via hydrogen bonding, which could be relevant for designing new materials (Nowok et al., 2021).
Environmental and Energy Applications
Compounds with cyclopropyl groups, similar to 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol, may find applications in environmental and energy sectors. For instance, lanthanide-based metal-organic frameworks (MOFs) with cyclopropane-dicarboxylic acid have shown potential in magnetic refrigeration and CO2 conversion, suggesting that structurally related compounds might also be explored for such applications (Song et al., 2018).
properties
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHLCHSAMBEJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)


![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)



![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)